(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene
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Overview
Description
(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of fluorinated alkenes. One common method is the addition of bromine to 1,3,3,3-tetrafluoropropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Temperature and Pressure: Reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce a range of addition products.
Scientific Research Applications
(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1,1,1,2-tetrafluoropropane
- 1,1,1,3-tetrafluoropropene
- 2-chloro-1,3,3,3-tetrafluoroprop-1-ene
Uniqueness
(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJMLHFWTWPES-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)\F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396716-43-1 |
Source
|
Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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